BenchChemオンラインストアへようこそ!

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide

1,2,5-oxadiazole furazan regioisomerism

N-(4-Ethyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide (C₁₅H₁₉N₃O₃; MW 289.33 g·mol⁻¹) is a synthetic small molecule belonging to the 1,2,5-oxadiazole (furazan) benzamide class. The compound is catalogued in AntibioticDB as an experimental trans-translation inhibitor with reported activity against the Gram-negative pathogen Legionella pneumophila, first disclosed by the Department of Biochemistry and Molecular Biology at Pennsylvania State University in 2013.

Molecular Formula C15H19N3O3
Molecular Weight 289.33 g/mol
Cat. No. B11375186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide
Molecular FormulaC15H19N3O3
Molecular Weight289.33 g/mol
Structural Identifiers
SMILESCCC1=NON=C1NC(=O)C2=CC=C(C=C2)OCC(C)C
InChIInChI=1S/C15H19N3O3/c1-4-13-14(18-21-17-13)16-15(19)11-5-7-12(8-6-11)20-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,16,18,19)
InChIKeyTZNAGLTZHJDMHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide: Core Identity, Class, and Procurement Baseline


N-(4-Ethyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide (C₁₅H₁₉N₃O₃; MW 289.33 g·mol⁻¹) is a synthetic small molecule belonging to the 1,2,5-oxadiazole (furazan) benzamide class . The compound is catalogued in AntibioticDB as an experimental trans-translation inhibitor with reported activity against the Gram-negative pathogen Legionella pneumophila, first disclosed by the Department of Biochemistry and Molecular Biology at Pennsylvania State University in 2013 [1]. Its structure features a 4-ethyl-substituted 1,2,5-oxadiazole ring linked via an amide bond to a benzamide moiety bearing a 4-(2-methylpropoxy) (isobutoxy) group on the phenyl ring. The compound is commercially available through multiple screening-collection vendors under identifiers including D160-0054 (ChemDiv), OSSK_586192 (Princeton BioMolecular Research), 1688786 (Otava), and STK909074 (Vitas M Labs) .

Why N-(4-Ethyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide Cannot Be Replaced by a Generic In-Class Analog


1,2,5-Oxadiazole benzamides are a structurally diverse family where subtle permutations in the oxadiazole 4-position substituent and the benzamide alkoxy chain length produce pronounced differences in physicochemical properties, target engagement, and antibacterial spectrum. The target compound's specific combination of a 4-ethyl group on the oxadiazole ring and a 4-(2-methylpropoxy) moiety on the benzamide phenyl ring is not interchangeable with the 4-methyl, 4-phenyl, or 4-(4-chlorophenyl) oxadiazole variants, nor with the 4-propoxy, 4-ethoxy, or 4-pentyloxy benzamide analogs available from screening libraries . In the broader oxadiazole antibacterial class, even minor structural modifications have been shown to redirect mechanism of action—for example, some halogenated N-(1,3,4-oxadiazol-2-yl)benzamides inhibit trans-translation while close structural analogs inhibit lipoteichoic acid biosynthesis or act through entirely distinct modes [1]. Procurement of a superficially similar in-class compound without verifying the exact substitution pattern risks acquiring a molecule with a fundamentally different biological profile [2].

N-(4-Ethyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide: Product-Specific Quantitative Differentiation Evidence


Oxadiazole Regioisomeric Identity: 1,2,5-Oxadiazole vs. 1,3,4-Oxadiazole Core Defines Antibacterial Target Class

The target compound contains a 1,2,5-oxadiazole (furazan) core, distinguishing it from the more extensively characterized 1,3,4-oxadiazole trans-translation inhibitors such as KKL-35 and MBX-4132 [1]. In the Ramadoss et al. 2013 screen, the most active 1,3,4-oxadiazole KKL-35 inhibited the trans-translation tagging reaction with an IC₅₀ of 0.9 µM [1]. The target compound, bearing a 1,2,5-oxadiazole scaffold, is catalogued in AntibioticDB as a trans-translation inhibitor but represents a structurally distinct chemotype—the regioisomeric positioning of nitrogen and oxygen atoms alters hydrogen-bonding capacity, dipole moment, and ribosome-binding geometry relative to the 1,3,4-oxadiazole series [2]. No direct head-to-head comparison between 1,2,5- and 1,3,4-oxadiazole regioisomers has been published for this specific pair.

1,2,5-oxadiazole furazan regioisomerism trans-translation inhibitor antibacterial

Alkoxy Chain Length Differentiation: 4-(2-Methylpropoxy) vs. 4-Propoxy, 4-Ethoxy, and 4-Pentyloxy Benzamide Analogs

Within the N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide subseries, the 4-alkoxy substituent varies across commercially available analogs: 4-ethoxy (C₁₃H₁₅N₃O₃; MW 261.28), 4-propoxy (C₁₄H₁₇N₃O₃; MW 275.30), 4-(2-methylpropoxy)/isobutoxy (target; C₁₅H₁₉N₃O₃; MW 289.33), and 4-pentyloxy (C₁₆H₂₁N₃O₃; MW 303.36) . The branched 2-methylpropoxy group of the target compound introduces steric bulk at the terminal position not present in the linear n-propoxy or n-pentyloxy analogs. Calculated logP values for this series show a monotonic increase with chain length (estimated ΔlogP ≈ +0.5 per methylene unit), but the branched isobutoxy group is expected to exhibit a lower logP than the isomeric n-butoxy analog due to reduced solvent-accessible surface area, a phenomenon documented in alkoxy-benzamide series [1]. Direct experimental logP or permeability data comparing these specific analogs have not been published.

alkoxy substitution SAR lipophilicity 4-(2-methylpropoxy) benzamide

Oxadiazole 4-Position: Ethyl vs. Methyl Substitution Defines a Distinct Subseries

The target compound carries a 4-ethyl substituent on the 1,2,5-oxadiazole ring, whereas the closest commercially documented analog, N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide, bears a 4-methyl group . This ethyl→methyl homologation represents a single methylene unit difference at a position directly adjacent to the oxadiazole ring, which can influence the electron density of the heterocycle through inductive effects and alter the conformational preferences of the amide linkage. In related 1,2,5-oxadiazole benzamide herbicide series, the nature of the 4-position substituent (alkyl vs. aryl vs. H) has been shown to be a critical determinant of biological activity, with certain substitution patterns explicitly claimed for herbicidal utility [1]. No direct comparative biological data between the 4-ethyl and 4-methyl variants have been identified in the public domain.

4-ethyl oxadiazole 4-methyl oxadiazole homologation SAR furazan

Gram-Negative Antibacterial Spectrum: Activity Against Legionella pneumophila

The target compound is annotated in AntibioticDB with a defined spectrum of activity against Gram-negative bacteria and a specific target pathogen, Legionella pneumophila, with a documented mechanism of action as a trans-translation inhibitor [1]. This contrasts with the broader oxadiazole benzamide class, where individual compounds display divergent antibacterial profiles: KKL-35 is active against Legionella species (MIC < 1 µg·mL⁻¹), Shigella flexneri, Bacillus anthracis, and Mycobacterium smegmatis [2], while other N-(1,3,4-oxadiazol-2-yl)benzamides show activity against Staphylococcus aureus or Neisseria gonorrhoeae through mechanisms independent of trans-translation [3]. The specific quantitative MIC value of the target compound against L. pneumophila has not been publicly disclosed; the AntibioticDB entry notes a propensity to select for resistant mutants, an important consideration for experimental design [1].

Legionella pneumophila Gram-negative trans-translation antibacterial intracellular pathogen

Physicochemical Property Space: Molecular Weight and Hydrogen-Bonding Profile Differentiate from Heavier Oxadiazole Antibacterials

With a molecular weight of 289.33 g·mol⁻¹, 3 hydrogen bond acceptors (oxadiazole N and O; amide carbonyl), and 1 hydrogen bond donor (amide NH), the target compound falls within favorable drug-like and lead-like physicochemical space (MW < 300; HBD ≤ 3; HBA ≤ 6) . This contrasts with larger oxadiazole antibacterials such as MBX-4132 (MW ≈ 413) and AZD0156 (MW 461.56), which exceed the typical lead-like MW threshold of 350 g·mol⁻¹ [1]. The compound's modest size, combined with the balanced hydrogen-bonding profile conferred by the 1,2,5-oxadiazole and amide functionalities, suggests favorable permeability potential relative to higher-MW congeners, although experimental PAMPA or Caco-2 data have not been reported . A closely related 1,2,5-oxadiazole benzamide series evaluated for antiplasmodial activity demonstrated that compounds in this MW range (260–320 g·mol⁻¹) achieved excellent compliance with Lipinski's rules and favorable experimental permeability [2].

molecular weight drug-likeness Lipinski rules physicochemical properties lead-likeness

N-(4-Ethyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide: Evidence-Backed Research and Industrial Application Scenarios


Probing 1,2,5-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomeric Effects on Trans-Translation Inhibition

Researchers investigating the structure-activity relationships of oxadiazole-based trans-translation inhibitors can deploy this compound as a representative 1,2,5-oxadiazole (furazan) chemotype for direct comparison with the well-characterized 1,3,4-oxadiazole series including KKL-35 (trans-translation IC₅₀ = 0.9 µM) [1]. The regioisomeric difference in nitrogen and oxygen atom placement is expected to alter ribosome-binding geometry and hydrogen-bonding interactions with the 23S rRNA target site. Parallel testing in the established in vitro trans-translation tagging assay would quantify the impact of oxadiazole regioisomerism on target engagement, informing scaffold selection for future lead optimization campaigns [1].

Systematic Alkoxy-Chain SAR Exploration for Antibacterial Benzamide Lead Optimization

This compound fills a specific position in the alkoxy-chain homology series: 4-ethoxy (MW 261.28), 4-propoxy (MW 275.30), 4-(2-methylpropoxy) (target, MW 289.33), and 4-pentyloxy (MW 303.36) [1]. Medicinal chemistry teams can procure the complete set to systematically map the relationship between alkoxy chain length/branching and antibacterial potency, permeability, and metabolic stability. The branched isobutoxy group of the target compound provides a critical data point for understanding steric and lipophilic effects distinct from linear chain analogs, particularly relevant for optimizing intracellular accumulation against Legionella pneumophila, an intracellular pathogen .

Legionella pneumophila Tool Compound for Trans-Translation Target Validation Studies

With documented activity against L. pneumophila and a defined mechanism as a trans-translation inhibitor, this compound serves as a chemical biology tool for dissecting the role of trans-translation in Legionella virulence and intracellular survival [1]. Researchers should note the AntibioticDB annotation indicating a propensity to select for resistant mutants, which necessitates careful experimental design including resistance-frequency determination and combination studies [1]. The compound can be benchmarked against KKL-35, which has been shown to exhibit potent activity against Legionella species both in vitro and in intracellular infection models, although its activity was found to be partially independent of trans-translation inhibition .

Fragment-to-Lead and Scaffold-Hopping Library Design Based on a Low-MW 1,2,5-Oxadiazole Core

At MW 289.33 with favorable drug-likeness parameters (HBD = 1, HBA = 3), this compound is well-suited as a starting point for fragment-based or scaffold-hopping antibacterial discovery programs [1]. The 1,2,5-oxadiazole core is comparatively underexplored relative to the 1,3,4-oxadiazole scaffold in antibacterial research, offering opportunities for novel intellectual property. The 4-ethyl and 4-(2-methylpropoxy) substituents provide synthetic handles for further derivatization, while the core scaffold has been validated in related antiplasmodial 1,2,5-oxadiazole benzamide series where compounds achieved selectivity indices exceeding 5000 .

Quote Request

Request a Quote for N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.